N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Attachment of the cyclopropyl(pyrimidin-4-yl)amino group: This could involve amination reactions where the cyclopropyl and pyrimidinyl groups are attached to the piperidine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide likely involves interaction with specific molecular targets, such as:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion channels: Affecting the flow of ions across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)piperidine-1-carboxamide: Lacks the cyclopropyl(pyrimidin-4-yl)amino group.
4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide: Lacks the chlorophenyl group.
Uniqueness
N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-14-1-3-15(4-2-14)23-19(26)24-11-8-17(9-12-24)25(16-5-6-16)18-7-10-21-13-22-18/h1-4,7,10,13,16-17H,5-6,8-9,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGORPAQSKVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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